



Application Note: Structural Elucidation of 15(Z)-Tetracosenol using NMR Spectroscopy

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Compound of Interest		
Compound Name:	15(Z)-Tetracosenol	
Cat. No.:	B3142665	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide and experimental protocols for the structural elucidation of **15(Z)-Tetracosenol** using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

15(Z)-Tetracosenol, also known as Nervonyl alcohol, is a long-chain monounsaturated fatty alcohol. Its structure, comprising a 24-carbon chain with a cis double bond at the C15-C16 position and a primary alcohol functional group, can be unequivocally determined using a suite of NMR experiments. High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including connectivity and stereochemistry.[1] This note outlines the application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for the complete structural assignment of **15(Z)-Tetracosenol**.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for **15(Z)-Tetracosenol** in Chloroform-d (CDCl₃). The data is adapted from known values for the closely related nervonic acid and typical values for long-chain primary alcohols.

Table 1: Predicted ¹H NMR Data for **15(Z)-Tetracosenol** in CDCl₃ (500 MHz)



Atom Number	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	~3.64	t	2H	H2-C(1)-OH
2	~1.57	р	2H	-CH ₂ -C(2)H ₂ - C(1)H ₂ OH
3-13, 18-23	~1.25	br s	38H	-(CH ₂) ₁₁ - and - (CH ₂) ₆ -
14, 17	~2.01	m	4H	Allylic protons
15, 16	~5.35	m	2H	Olefinic protons (-CH=CH-)
24	~0.88	t	3H	Terminal methyl (-CH₃)
-OH	Variable	br s	1H	Hydroxyl proton

Table 2: Predicted ¹³C NMR Data for **15(Z)-Tetracosenol** in CDCl₃ (125 MHz)

Atom Number	Chemical Shift (δ) ppm	Assignment
1	~63.1	C(1)-OH
2	~32.8	C-2
3-13, 18-22	~29.1-29.7	-(CH ₂) ₁₁ - and -(CH ₂) ₅ -
14, 17	~27.2	Allylic carbons
15, 16	~129.9	Olefinic carbons (-C=C-)
23	~22.7	C-23
24	~14.1	Terminal methyl (C-24)
(other CH ₂)	~31.9, ~25.8	Other methylene carbons

Experimental Protocols



The following are detailed protocols for acquiring high-quality NMR data for the structural elucidation of 15(Z)-Tetracsenol on a 500 MHz NMR spectrometer.

- 1. Sample Preparation
- Sample Quantity: For ¹H NMR, dissolve 5-10 mg of 15(Z)-Tetracosenol in approximately 0.6 mL of CDCl₃. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is recommended.[2]
- Solvent: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
- Procedure: Weigh the sample accurately into a clean, dry vial. Add the deuterated solvent
 and gently agitate to dissolve the sample completely. If any particulate matter is visible, filter
 the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm
 NMR tube.[3][4]
- 2. ¹H NMR Spectroscopy
- Purpose: To identify the different types of protons in the molecule and their relative numbers.
- Pulse Program: zg30 (or equivalent)
- Spectrometer Frequency: 500 MHz
- Spectral Width (SW): 12 ppm (centered around 6 ppm)
- Acquisition Time (AQ): ~4.0 s[5]
- Relaxation Delay (D1): 5.0 s
- Number of Scans (NS): 16
- Temperature: 298 K
- 3. ¹³C NMR Spectroscopy
- Purpose: To identify all unique carbon environments in the molecule.



- Pulse Program: zgpg30 (or equivalent with proton decoupling)
- Spectrometer Frequency: 125 MHz
- Spectral Width (SW): 220 ppm (centered around 110 ppm)
- Acquisition Time (AQ): ~1.0 s
- Relaxation Delay (D1): 10.0 s (A longer delay is crucial for the accurate integration of quaternary and other slowly relaxing carbons).[6][7]
- Number of Scans (NS): 1024 or more, depending on sample concentration.
- Temperature: 298 K
- 4. 2D COSY (Correlation Spectroscopy)
- Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
- Pulse Program: cosygpqf (or equivalent gradient-selected COSY)[8][9]
- Spectrometer Frequency: 500 MHz
- Spectral Width (SW): 12 ppm in both F2 and F1 dimensions
- Number of Increments (F1): 256
- Number of Scans (NS): 8
- Relaxation Delay (D1): 2.0 s
- Temperature: 298 K
- 5. 2D HSQC (Heteronuclear Single Quantum Coherence)
- Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).



- Pulse Program: hsqcedetgpsisp2.1 (or equivalent multiplicity-edited, gradient-selected HSQC)
- Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹3C)
- Spectral Width (SW): 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)
- Number of Increments (F1): 256
- Number of Scans (NS): 16
- Relaxation Delay (D1): 2.0 s
- ¹J(C,H) Coupling Constant: Optimized for 145 Hz
- Temperature: 298 K
- 6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
- Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.
- Pulse Program: hmbcgpndqf (or equivalent gradient-selected HMBC)
- Spectrometer Frequency: 500 MHz (1H), 125 MHz (13C)
- Spectral Width (SW): 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)
- Number of Increments (F1): 512
- Number of Scans (NS): 32
- Relaxation Delay (D1): 2.5 s
- Long-range ¹J(C,H) Coupling Constant: Optimized for 8 Hz[10]
- Temperature: 298 K



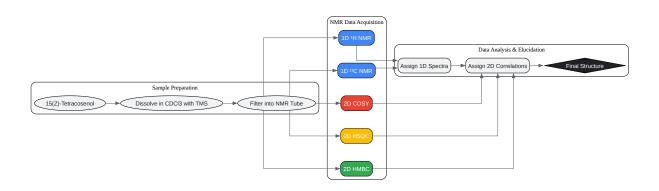
Data Interpretation and Structural Elucidation

The combination of these NMR experiments allows for the complete assignment of the structure of **15(Z)-Tetracosenol**.

- ¹H NMR: The integration of the olefinic protons (~5.35 ppm) to the terminal methyl protons (~0.88 ppm) will confirm the presence of one double bond in the long aliphatic chain. The triplet at ~3.64 ppm is characteristic of the protons on the carbon bearing the hydroxyl group. [11]
- ¹³C NMR: The two signals in the olefinic region (~129.9 ppm) confirm the presence of a double bond. The signal at ~63.1 ppm is indicative of the carbon attached to the hydroxyl group.
- COSY: Will show correlations between adjacent protons, for example, between the olefinic protons (H-15/H-16) and the allylic protons (H-14/H-17). It will also show the connectivity of the aliphatic chain.
- HSQC: Will directly link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
- HMBC: Is key to confirming the position of the double bond. Long-range correlations will be
 observed between the olefinic protons (H-15, H-16) and the carbons two and three bonds
 away (e.g., H-15 to C-13 and C-17).

Visualizations

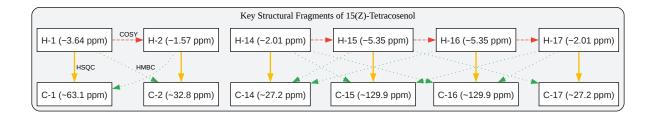




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Caption: Experimental workflow for NMR-based structural elucidation.





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Caption: Key 2D NMR correlations for structural assignment.

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